molecular formula C10H14O3S B14004052 3-(4-Methylphenyl)sulfinylpropane-1,2-diol CAS No. 50921-26-1

3-(4-Methylphenyl)sulfinylpropane-1,2-diol

Cat. No.: B14004052
CAS No.: 50921-26-1
M. Wt: 214.28 g/mol
InChI Key: GYHRFMSNGANWSG-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)sulfinylpropane-1,2-diol: is an organic compound with the molecular formula C10H14O3S It is characterized by the presence of a sulfinyl group attached to a propane-1,2-diol backbone, with a 4-methylphenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)sulfinylpropane-1,2-diol typically involves the reaction of 4-methylphenylsulfinyl chloride with propane-1,2-diol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylphenyl)sulfinylpropane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups in the propane-1,2-diol moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: 3-(4-Methylphenyl)sulfonylpropane-1,2-diol.

    Reduction: 3-(4-Methylphenyl)sulfanylpropane-1,2-diol.

    Substitution: Derivatives with substituted hydroxyl groups.

Scientific Research Applications

Chemistry: 3-(4-Methylphenyl)sulfinylpropane-1,2-diol is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study the effects of sulfinyl and hydroxyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicine include the development of new pharmaceuticals that leverage the unique properties of the sulfinyl and hydroxyl groups. Research is ongoing to explore its potential as a therapeutic agent.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various applications.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)sulfinylpropane-1,2-diol involves its interaction with molecular targets through its sulfinyl and hydroxyl groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

    3-(4-Methylphenyl)sulfanylpropane-1,2-diol: Similar structure but with a sulfanyl group instead of a sulfinyl group.

    3-(4-Methylphenyl)sulfonylpropane-1,2-diol: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    3-(4-Methylphenyl)propane-1,2-diol: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.

Uniqueness: 3-(4-Methylphenyl)sulfinylpropane-1,2-diol is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

50921-26-1

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

3-(4-methylphenyl)sulfinylpropane-1,2-diol

InChI

InChI=1S/C10H14O3S/c1-8-2-4-10(5-3-8)14(13)7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3

InChI Key

GYHRFMSNGANWSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CC(CO)O

Origin of Product

United States

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